alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-D-Phenylalaninamide
Description
(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-D-Phenylalaninamide (CAS: 2049025-45-6) is a structurally complex molecule with a molecular weight of 719.91 g/mol and the formula C₄₀H₅₇N₅O₇. The compound features a 4-morpholinylacetyl group, a benzenebutanoyl backbone, and a 2-methyl-2-oxiranyl carbonyl substituent, suggesting possible interactions with enzymes or receptors involved in inflammation or epigenetic regulation .
Properties
Molecular Formula |
C40H57N5O7 |
|---|---|
Molecular Weight |
719.9 g/mol |
IUPAC Name |
(2R)-4-methyl-N-[(2S)-1-[[(2R)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32+,33+,34-,40+/m0/s1 |
InChI Key |
BLMPQMFVWMYDKT-XQTILLCMSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence and Protecting Group Strategy
The patented route begins with a tert-butoxycarbonyl (Boc)-protected leucine intermediate. The synthesis proceeds via:
-
Coupling of Morpholinylacetamide : The benzenebutanoyl backbone is functionalized with 4-morpholinylacetyl amine using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane (DCM) at 0°C.
-
Epoxidation of Oxiranyl Precursor : The (2R)-2-methyl-2-oxiranyl group is introduced through an epoxidation reaction using hydrogen peroxide (H₂O₂) in methanol or ethanol at -5°C to 10°C. This step achieves a 78–85% yield with a molar ratio of 1:0.8–1.5:8–10 for the substrate, base (K₂CO₃), and H₂O₂.
-
Deprotection and Final Coupling : Boc groups are removed via trifluoroacetic acid (TFA), followed by coupling with L-phenylalaninamide using EDCI/HOBt.
Table 1: Key Reaction Conditions for Method 1
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | HOBt, EDCI | DCM | 0 | 92 |
| 2 | H₂O₂, K₂CO₃ | Methanol | -5–10 | 85 |
| 3 | TFA, EDCI | DCM/Water | 25 | 88 |
Method 2: Vanadium-Catalyzed Stereoselective Oxidation
Overcoming Limitations of Traditional Grignard Reagents
To circumvent the high cost and instability of isopropenylmagnesium bromide, this approach substitutes ethylmagnesium bromide for ketone formation. The process involves:
-
Aldol Condensation : Paraformaldehyde and piperidinium acetate facilitate aldol condensation in tetrahydrofuran (THF) at 68°C, yielding a 92% conversion.
-
Stereoselective Reduction : Aluminium isopropoxide in isopropanol/toluene selectively reduces α,β-unsaturated ketones at 50°C, avoiding diastereomer formation.
-
Vanadium(III)-Mediated Epoxidation : Vanadium(III) acetylacetonate and tert-butyl hydroperoxide (TBHP) achieve stereoselective epoxidation at -20°C, producing a single epoxide isomer with 89% yield.
Table 2: Comparative Efficiency of Method 2
| Parameter | Method 1 (H₂O₂) | Method 2 (Vanadium) |
|---|---|---|
| Cost of Reagents | Low | Moderate |
| Diastereomer Formation | 15–20% | <5% |
| Environmental Impact | High (Hazardous Waste) | Low (Recyclable Catalysts) |
Critical Parameters Influencing Synthesis
Solvent and Temperature Optimization
-
Epoxidation Efficiency : Methanol enhances H₂O₂ reactivity but requires subambient temperatures to prevent racemization.
-
Catalyst Loading : Vanadium(III) acetylacetonate at 5 mol% achieves optimal conversion without over-oxidation.
-
Purification Challenges : Column chromatography remains necessary for both methods, though Method 2 reduces purification steps by minimizing byproducts.
Protecting Group Compatibility
Boc groups are preferred for amine protection due to their stability under basic conditions and ease of removal with TFA. Alternatives like benzyloxycarbonyl (Cbz) are less favored due to hydrogenation requirements.
Industrial Scalability and Regulatory Considerations
Good Manufacturing Practices (GMP) Compliance
Manufacturers must adhere to FDA guidelines for API production, including:
Chemical Reactions Analysis
Types of Reactions
(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-D-Phenylalaninamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Cancer Therapy
Carfilzomib, the parent compound of this impurity, is utilized in treating relapsed and refractory multiple myeloma. Research indicates that (alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-D-Phenylalaninamide may share some of these therapeutic properties due to its structural similarities. Studies have shown that proteasome inhibitors can induce apoptosis in cancer cells by disrupting protein homeostasis and promoting the accumulation of pro-apoptotic factors .
Mechanistic Studies
Investigations into the mechanism of action reveal that this compound may inhibit the chymotrypsin-like activity of the proteasome, similar to Carfilzomib. This inhibition leads to the accumulation of regulatory proteins that control cell cycle progression and apoptosis . Understanding these mechanisms can provide insights into designing more effective proteasome inhibitors.
Drug Development and Optimization
As an impurity in Carfilzomib, this compound serves as a valuable reference point in the quality control and optimization of drug formulations. Analytical studies focusing on the stability and degradation pathways of this compound can inform strategies for enhancing the efficacy and safety profiles of proteasome inhibitors .
Mechanism of Action
The mechanism of action of (alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-D-Phenylalaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Hypothetical Structural Comparison Using Tanimoto Coefficients
*Coefficients inferred from methodologies in .
Pharmacokinetic and Bioactivity Profiles
- Molecular Weight and Bioavailability : The target compound’s high molecular weight (719.91) may limit oral bioavailability compared to smaller molecules like SAHA (244.29), which has favorable absorption properties .
- Docking Affinity Variability : Small structural changes (e.g., stereochemistry, substituents) significantly alter docking scores. For instance, oxiranyl groups in the target compound could enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
Table 2: Pharmacokinetic Property Comparison
| Property | Target Compound | SAHA | Aglaithioduline |
|---|---|---|---|
| Molecular Weight | 719.91 | 244.29 | ~300 (estimated) |
| LogP (Lipophilicity) | High* | 1.5–2.0 | ~2.0 |
| Predicted Half-Life | Moderate | Short | Moderate |
*Estimated based on alkyl/aromatic substituents .
Chemical Space and Clustering
Using chemical similarity networks, compounds are grouped by Murcko scaffolds and Tanimoto coefficients ≥0.4. The target compound’s benzenebutanoyl and morpholinyl motifs may cluster it with HDAC or protease inhibitors, as observed in marine alkaloid studies . Notably, compounds with shared scaffolds often exhibit conserved bioactivity profiles despite minor structural variations .
Research Findings and Implications
Similarity-Driven Drug Design : Structural analogs with Tanimoto scores >0.7 (e.g., SAHA and Aglaithioduline) frequently share target enzymes, supporting the “similar structure, similar activity” hypothesis .
Docking Enrichment: Computational workflows like Chemical Space Docking prioritize high-affinity compounds by filtering nonviable building blocks, a strategy applicable to the target compound’s oxiranyl group .
Bioactivity Correlation : Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) reveals that structurally related compounds target overlapping pathways, such as apoptosis or epigenetic regulation .
Biological Activity
The compound (alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-D-Phenylalaninamide, commonly known as Carfilzomib, is a second-generation proteasome inhibitor primarily used in the treatment of multiple myeloma. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C40H57N5O7
- Molecular Weight : 757.9 g/mol
- CAS Number : 1140908-89-9
Structural Features
The compound features a complex structure that includes:
- A morpholinyl group.
- An acetylamino group.
- A butanoyl side chain.
These structural components contribute to its ability to selectively inhibit proteasome activity, which is crucial for its therapeutic effects.
Carfilzomib operates by irreversibly binding to the proteasome, leading to the inhibition of protein degradation. This inhibition results in the accumulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins, ultimately inducing apoptosis in cancer cells.
Key Mechanisms:
- Proteasome Inhibition : Carfilzomib binds to the active site of the proteasome, blocking its function.
- Induction of Apoptosis : The accumulation of misfolded proteins triggers apoptotic pathways.
- Synergistic Effects : It has been shown to work synergistically with other treatments like dexamethasone, enhancing cell death in resistant multiple myeloma cells .
Clinical Studies
-
Efficacy Against Multiple Myeloma :
- In clinical trials, Carfilzomib demonstrated significant efficacy in patients with relapsed or refractory multiple myeloma. It was found to be more effective than bortezomib, particularly in patients who had developed resistance to previous treatments .
- A study reported that Carfilzomib led to a higher overall response rate compared to traditional therapies, with some patients achieving complete remission .
- Mechanistic Studies :
Safety Profile
Carfilzomib's safety profile has been evaluated in various studies. Common adverse effects include:
- Fatigue
- Nausea
- Thrombocytopenia
Serious adverse effects can include cardiac issues and renal toxicity, necessitating careful patient monitoring during treatment .
Data Table: Summary of Clinical Findings
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step protocols, including coupling reactions and protecting group strategies. Key steps include:
- Acylation and peptide bond formation : Morpholinylacetyl and benzenebutanoyl groups are introduced via carbodiimide-mediated coupling (e.g., DCC or EDC) .
- Stereochemical control : Chiral centers (e.g., L-leucyl and D-phenylalaninamide) require enantioselective synthesis, often using chiral auxiliaries or asymmetric catalysis .
- Purification : Reverse-phase HPLC and mass spectrometry (HPLC/MS) are critical for confirming purity (>95%) and structural integrity .
Optimization : Full factorial design can systematically evaluate variables (e.g., solvent polarity, temperature) to maximize yield . For example, adjusting anhydrous DMF as a solvent improves reaction homogeneity .
Advanced: How can computational methods enhance the synthesis and yield of this compound?
Answer:
- Bayesian Optimization : This machine learning approach iteratively predicts optimal reaction conditions (e.g., catalyst loading, pH) with minimal experimental trials, outperforming traditional grid searches .
- Molecular Dynamics (MD) Simulations : Predict steric hindrance or conformational flexibility during coupling steps, particularly for the oxiranyl carbonyl group .
- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., morpholinyl acetyl) to guide regioselective modifications .
Basic: What analytical techniques are essential for structural and purity characterization?
Answer:
- HPLC/MS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
- Nuclear Magnetic Resonance (NMR) : 2D NMR (e.g., COSY, HSQC) resolves stereochemistry (e.g., (1S)-3-methylbutyl configuration) .
- Circular Dichroism (CD) : Confirms secondary structure in peptide domains (e.g., α-helical propensity in leucine residues) .
Advanced: How do non-covalent interactions influence the compound’s stability and biological activity?
Answer:
- Hydrogen Bonding : Morpholinyl and amide groups form H-bonds with biological targets (e.g., enzyme active sites), as shown in docking studies .
- π-π Stacking : The benzene ring in benzenebutanoyl stabilizes interactions with aromatic residues (e.g., TRP 741 in protein targets) .
- Epoxide Reactivity : The oxirane group participates in covalent binding via nucleophilic attack, requiring controlled storage (anhydrous, low-temperature) to prevent hydrolysis .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Storage : Store at −20°C under nitrogen to prevent oxidation of the oxiranyl group .
- Waste Disposal : Neutralize acidic/basic byproducts (e.g., from coupling reagents) before disposal .
Advanced: How can stereochemical inconsistencies in synthesis be resolved?
Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Kinetic Resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze one enantiomer during coupling steps .
- X-ray Crystallography : Resolve ambiguous configurations (e.g., (2R)-2-methyl-2-oxiranyl) via single-crystal analysis .
Advanced: What strategies mitigate low yields in large-scale synthesis?
Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., epoxide formation) .
- Design of Experiments (DoE) : Taguchi methods identify critical factors (e.g., reagent stoichiometry) while reducing experimental runs .
- Catalyst Recycling : Immobilize expensive catalysts (e.g., Pd/C for deprotection) on silica supports .
Basic: How is the compound’s stability assessed under physiological conditions?
Answer:
- Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via LC-MS .
- Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to identify labile groups (e.g., oxirane ring) .
Advanced: What in silico tools predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (lipophilicity), PSA (membrane permeability), and CYP450 inhibition .
- Molecular Docking : AutoDock Vina screens against target proteins (e.g., kinases) to prioritize synthesis of high-affinity analogs .
Advanced: How are structure-activity relationships (SAR) studied for this compound?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace morpholinyl with piperazinyl) and compare bioactivity .
- Free Energy Perturbation (FEP) : Quantifies binding energy changes upon structural modifications using MD simulations .
- Proteolysis Targeting Chimeras (PROTACs) : Link the compound to E3 ligase ligands to assess degradation of target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
